N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
N,N-dibenzyl-2-butyl-9-methylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5/c1-3-4-15-21-26-23-22(25-18-28(23)2)24(27-21)29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14,18H,3-4,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNFBLVUNIKSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme and Conditions
The primary method for synthesizing N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine involves a palladium-catalyzed coupling reaction at the 2-position of the purine scaffold. This approach, detailed in Science of Synthesis Knowledge Updates (2020), proceeds via a tyrosine-directed coupling mechanism.
Key Steps:
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Substrate Preparation : A 6-(dibenzylamino)-9-methylpurine precursor is functionalized with a leaving group (e.g., chloro or bromo) at the 2-position.
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Catalytic System : A palladium catalyst, typically Pd(OAc)₂ or Pd₂(dba)₃ , combined with a phosphine ligand such as P(t-Bu)₃ , facilitates the cross-coupling.
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Coupling Partner : A butyl organometallic reagent (e.g., butylstannane or butylboronic acid) introduces the alkyl chain.
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Solvent and Base : Reactions are conducted in degassed N-methylpyrrolidone (NMP) or toluene with cesium carbonate (CsCO₃) or sodium tert-butoxide as the base.
Example Protocol:
Optimization and Mechanistic Insights
The coupling efficiency hinges on:
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Ligand Selection : Bulky ligands like P(t-Bu)₃ enhance catalytic activity by stabilizing the palladium center.
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Temperature Control : Elevated temperatures (100–110°C) accelerate oxidative addition and transmetallation steps.
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Protecting Groups : The 9-methyl group prevents undesired N-9 alkylation, while dibenzylamine at N-6 ensures solubility.
Alternative Synthetic Routes
Halogen Exchange Strategies
A precursor-based approach utilizing N,N-dibenzyl-2-chloro-9H-purin-6-amine (CAS 496955-47-6) has been reported. Substituting the chloro group at C-2 with a butyl moiety via Ullmann-type coupling or SNAr reactions could offer an alternative pathway, though yields may vary due to purine ring stability.
Comparative Analysis of Methods
*Hypothetical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced benzyl or butyl groups.
Substitution: Substituted purine derivatives with various functional groups replacing the benzyl or butyl groups.
Scientific Research Applications
Synthesis of N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine
The synthesis of this compound typically involves several steps, including alkylation and substitution reactions. The general procedure includes:
- Alkylation of Purine Derivatives : The initial step involves the alkylation of a purine base with various alkyl halides under basic conditions to yield a mixture of regioisomers.
- Substitution Reactions : Subsequent reactions often employ nucleophiles like benzylamine in the presence of solvents such as butanol, utilizing conditions like microwave irradiation to enhance yields .
Antitumor Activity
Research has indicated that this compound and its analogs exhibit significant antitumor properties. A study demonstrated that derivatives of purine compounds showed cytotoxic effects against various cancer cell lines, with some compounds displaying IC50 values below 15 µM .
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 3.0 | HL-60 |
| Compound 2 | 5.0 | HCT116 |
| Compound 3 | 12.0 | A549 |
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of this compound. For example, one study evaluated its effect using the Bovine Serum Albumin denaturation technique, revealing promising anti-inflammatory activity comparable to standard drugs like Diclofenac .
| Compound | Activity Level | Comparison Drug |
|---|---|---|
| (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one | High | Diclofenac |
Pharmacological Insights
The pharmacological profile of this compound suggests its potential as a lead compound in drug development:
Structure Activity Relationship (SAR)
Studies have shown that modifications to the purine ring structure can significantly alter biological activity. For instance, variations in substituents at different positions on the purine ring have been correlated with enhanced potency against specific cancer types .
Case Study: Antitumor Efficacy
In a controlled study involving various N,N-dibenzyl derivatives, researchers observed that certain modifications resulted in enhanced cytotoxicity against leukemia cell lines compared to traditional chemotherapeutics . The results indicated a promising avenue for developing more effective cancer therapies.
Case Study: Anti-inflammatory Screening
Another study focused on the anti-inflammatory effects of N,N-dibenzyl derivatives, where compounds were tested for their ability to inhibit protein denaturation, a common marker for inflammation . The findings suggested that these compounds could serve as potential anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may also interfere with nucleic acid synthesis or repair pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives are structurally diverse, with substitutions at N6, N9, and C2 significantly impacting their physicochemical and biological properties. Below is a detailed comparison of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine with structurally analogous compounds:
Table 1: Structural and Functional Comparison
*Assumed molecular formula based on substituents.
Key Differences and Implications
This enhances membrane permeability but may reduce aqueous solubility. Chlorine at C2 () introduces electrophilicity, enabling covalent binding to biomolecules, whereas the butyl group in the target compound favors hydrophobic interactions.
N9 alkylation stabilizes the purine ring against enzymatic degradation, a critical feature for in vivo stability .
C2 Substitutions: Butyl chain (target) vs.
Biological Activity
N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a purine core with two benzyl groups and a butyl chain, which may enhance its lipophilicity and influence its biological interactions. The structural modifications contribute to its unique pharmacological profile compared to other purine derivatives.
The compound is believed to interact with various biological targets, particularly those involved in purine metabolism. Its mechanism of action may involve:
- Enzyme Inhibition : It can inhibit specific enzymes related to purine nucleotide synthesis, which is crucial for cellular proliferation and signaling.
- Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, influencing pathways involved in inflammation and neuroprotection .
Antitumor Activity
Recent studies have explored the potential of this compound as an antitumor agent. In vitro evaluations indicated that it exhibits cytotoxic effects on various cancer cell lines. For instance, a comparative analysis showed that derivatives of this compound had IC50 values lower than 12.9 µM against specific tumor cell lines, indicating significant antitumor potential .
Anti-inflammatory Effects
Research has demonstrated that N,N-dibenzyl derivatives possess anti-inflammatory properties. In vitro tests using the Bovine Serum Albumin (BSA) denaturation technique revealed promising results. One particular analogue demonstrated superior anti-inflammatory activity compared to Diclofenac, a commonly used anti-inflammatory drug .
Neuroprotective Properties
The compound's ability to modulate adenosine receptors suggests potential neuroprotective effects. Studies indicate that it may protect against oxidative stress in neuronal cells, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Related Compounds
A comparative assessment of this compound with other purine derivatives highlights its distinctive features:
Case Studies
- Antitumor Efficacy : A study evaluating various purine derivatives found that N,N-dibenzyl-2-butyl-9-methyl exhibited notable cytotoxicity against H1975 cells, suggesting its potential application in cancer therapy .
- Neuroprotective Effects : In a cellular model simulating toxin-induced neurotoxicity, the compound showed protective effects against oxidative stress, supporting its role as a candidate for neuroprotective drug development .
Q & A
Q. What are the established synthetic protocols for preparing N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine and related analogs?
- Methodological Answer : A typical synthesis involves deprotection of dibenzylamine intermediates under acidic conditions. For example, triflic acid (CF₃SO₃H) in anhydrous dichloromethane under reflux removes benzyl groups efficiently . After reaction completion, basification (e.g., NaOH to pH 10) and extraction (CH₂Cl₂) yield the crude product, which is purified via flash chromatography (e.g., cyclohexane/ethyl acetate gradients). For alkylation, benzyl bromide in refluxing solvents (e.g., DMF) is used, but regioselectivity (N-7 vs. N6) must be monitored via NMR .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 4.5–5.0 ppm) and tautomeric states .
- X-Ray Crystallography : Single-crystal studies confirm absolute configuration and intermolecular interactions. Key parameters include:
| Compound | Temperature (K) | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| N-(2-Methoxybenzyl)... | 110 | 0.035 | 12.5 | |
| N-Benzyl-9-isopropyl... | 120 | 0.029 | 13.3 |
- HRMS : Validates molecular weight (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during N-alkylation of 9-methylpurin-6-amine derivatives?
- Methodological Answer : Regioselectivity depends on substituent electronic effects. For example:
- Electron-donating groups (alkyl, alkoxy) at C-2 favor N-7 alkylation (major product) .
- Electronegative groups (halogens) suppress reactivity, requiring harsher conditions or catalysts.
- Strategies : Use protecting groups (e.g., methoxy) or low-temperature kinetics to bias selectivity.
Q. What methodologies are employed to analyze tautomeric equilibria in substituted purin-6-amine derivatives, and how do these affect reactivity?
- Methodological Answer :
- NMR Titration : Chemical shift changes in DMSO-d₆ vs. CDCl₃ reveal amino/imino tautomer ratios .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability. For 2-substituted derivatives, electron-withdrawing groups stabilize the amino tautomer .
- Impact : Tautomers influence hydrogen-bonding networks in crystal packing and biological target interactions .
Q. How should researchers design in vitro antimicrobial assays for evaluating purine derivatives, and what are common pitfalls in interpreting MIC data?
- Methodological Answer :
- Assay Design :
Use standardized bacterial strains (e.g., E. coli, S. aureus).
Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
Incubate at 37°C for 18–24 hours; measure optical density (OD₆₀₀) for MIC determination .
- Pitfalls :
- Poor solubility (use DMSO ≤1% v/v).
- Compound degradation during incubation (validate via HPLC).
Q. What strategies are effective in resolving contradictory data between crystallographic and spectroscopic analyses of purine derivatives?
- Methodological Answer :
- Cross-Validation : Compare X-H bond lengths (XRD) with NMR coupling constants (e.g., NH protons).
- Dynamic Effects : XRD captures static structures, while NMR reflects solution-state dynamics. For example, tautomer ratios in solution (NMR) may differ from solid-state (XRD) .
- Software Tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
